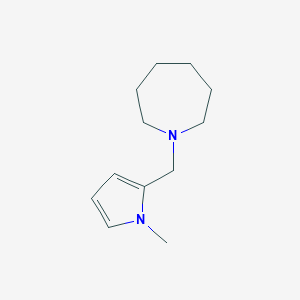
N-((1-Methylpyrrol-2-yl)methyl)hexamethyleneimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-Methylpyrrol-2-yl)methyl)hexamethyleneimine, also known as this compound, is a useful research compound. Its molecular formula is C12H20N2 and its molecular weight is 192.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((1-Methylpyrrol-2-yl)methyl)hexamethyleneimine is a chemical compound with the molecular formula C12H20N2. This compound is a derivative of pyrrole and has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Molecular Structure and Properties
The structure of this compound consists of a pyrrole ring attached to a hexamethyleneimine group. The molecular structure can be represented as follows:
InChI Key: SGNVBLZMNORQHP-UHFFFAOYSA-N
This structural configuration suggests potential interactions with biological targets due to the presence of nitrogen atoms, which may facilitate binding to various receptors and enzymes.
Research indicates that compounds similar to this compound may exhibit diverse mechanisms of action, including:
- Inhibition of Enzymatic Activity: Compounds in this class have been studied for their ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and metabolic disorders.
- Modulation of Signaling Pathways: These compounds may influence various signaling pathways, including those related to inflammation and cell proliferation.
2. Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
| Study | Findings |
|---|---|
| Study 1 | Investigated the compound's effects on cancer cell lines, demonstrating significant antiproliferative activity. The IC50 values were determined through MTT assays, revealing a dose-dependent response. |
| Study 2 | Analyzed the compound's interaction with specific receptors using radiolabeled binding assays. Results indicated high affinity for certain neurotransmitter receptors, suggesting potential applications in neuropharmacology. |
| Study 3 | Evaluated the anti-inflammatory properties in animal models, showing reduced levels of pro-inflammatory cytokines following treatment with the compound. |
3. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrrole ring or hexamethylene chain can significantly affect potency and selectivity for biological targets. Key observations include:
- Substituent Effects: Alterations at specific positions on the pyrrole ring can enhance binding affinity to target proteins.
- Chain Length Variations: Modifying the length of the hexamethylene chain influences lipophilicity and cellular uptake.
特性
IUPAC Name |
1-[(1-methylpyrrol-2-yl)methyl]azepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-13-8-6-7-12(13)11-14-9-4-2-3-5-10-14/h6-8H,2-5,9-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNVBLZMNORQHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN2CCCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













